Regioisomeric Differentiation: 2-CF₃ vs. 3-CF₃ Substitution Effects on Physicochemical Properties Relevant to Assay Performance
The ortho-trifluoromethyl substitution in the target compound (CAS 1396807-29-6) versus the meta-substituted regioisomer (CAS 1396815-75-0) produces a distinct molecular electrostatic potential. While both share identical molecular formula (C₁₄H₁₆F₃NO₂) and molecular weight (287.28 g/mol), the ortho-CF₃ group exerts a stronger through-space electron-withdrawing effect on the amide carbonyl and restricts rotational freedom of the benzamide moiety relative to the meta isomer . No direct head-to-head biological or ADME comparison between these two regioisomers has been published in the open literature as of the current search. This evidence dimension is tagged as Class-Level Inference based on well-established medicinal chemistry principles regarding ortho vs. meta substituent effects on conformation and target binding [1].
| Evidence Dimension | Molecular electrostatic potential and conformational restriction at the benzamide pharmacophore |
|---|---|
| Target Compound Data | 2-CF₃ substitution (ortho): Strong local dipole; restricted rotation around C(aryl)–C(amide) bond |
| Comparator Or Baseline | 3-CF₃ regioisomer (CAS 1396815-75-0): Meta substitution; less steric hindrance; different electrostatic profile |
| Quantified Difference | Not determined experimentally; inferred from computational and chemical intuition |
| Conditions | Theoretical comparison based on chemical structure; no publicly available experimental binding or activity data for either regioisomer. |
Why This Matters
For medicinal chemistry campaigns targeting specific kinase conformations or protein binding pockets where the benzamide torsion angle and electronic distribution are critical, regioisomeric identity can determine target engagement and must be specified in procurement to ensure assay reproducibility.
- [1] Caravatti, G., Furet, P., Imbach, P., Martiny-Baron, G., Perez, L. B., Sheng, T. (Novartis AG). Trifluoromethyl substituted benzamides as kinase inhibitors. U.S. Patent Application Publication No. US 2008/0096883 A1, published April 24, 2008. Description of ortho-substituted trifluoromethyl benzamides and their kinase selectivity profiles. View Source
